Chloroguanabenz (acetate)

Description

Early Investigative Studies and Initial Hypotheses on the Compound's Biological Activity

The foundational research that paved the way for investigating compounds like chloroguanabenz was rooted in the study of guanabenz (B1672423) as a centrally acting alpha-2 adrenergic agonist. patsnap.comdrugbank.com The primary hypothesis driving the initial development and investigation of guanabenz was its potential as an antihypertensive agent. patsnap.compatsnap.com This was based on the understanding that stimulating alpha-2 adrenergic receptors in the brainstem inhibits the release of norepinephrine (B1679862), a neurotransmitter that increases heart rate and constricts blood vessels. patsnap.com This action leads to a reduction in sympathetic outflow to the cardiovascular system, resulting in decreased blood pressure. patsnap.comdrugbank.com

Clinical trials in the early 1980s confirmed the efficacy of guanabenz in managing hypertension. tocris.com The initial research focused on its pharmacodynamic properties related to blood pressure control. The success of guanabenz as an antihypertensive medication established a clear biological activity profile for this class of compounds, which would have logically extended to its derivatives. Therefore, the early investigative context for a molecule like chloroguanabenz would have been predicated on its potential modulation of the adrenergic system, similar to its parent compound.

Table 1: Early Research Focus on the Guanabenz Class of Compounds

| Research Area | Key Findings | Primary Hypothesis |

| Pharmacodynamics | Acts as a centrally acting alpha-2 adrenergic agonist. patsnap.comtocris.com | Stimulation of central alpha-2 adrenergic receptors reduces sympathetic outflow, lowering blood pressure. patsnap.comdrugbank.com |

| Clinical Application | Effective in the management of hypertension. patsnap.comnih.gov | Can be used as a therapeutic agent for high blood pressure. asm.org |

| Mechanism of Action | Inhibits norepinephrine release in the brainstem. patsnap.com | Leads to vasodilation and reduced heart rate. patsnap.com |

Evolution of Research Perspectives and Discovery of Diverse Pharmacological Actions for Chloroguanabenz (acetate)

A significant shift in the research perspective on guanabenz and its derivatives, including chloroguanabenz, occurred with the discovery of their effects on cellular stress pathways, particularly the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. medchemexpress.com This evolution moved the scientific focus beyond cardiovascular effects and into the realm of neurodegenerative diseases and protein aggregation disorders.

Research demonstrated that guanabenz could interfere with ER stress signaling, offering protective effects in various cell types. medchemexpress.com This neuroprotective potential led to investigations into its efficacy in conditions like multiple sclerosis. patsnap.comncats.io

Specifically for chloroguanabenz, research has identified it as a potent antiprion agent. caymanchem.comadipogen.com Studies have shown its ability to inhibit the formation of prions in both yeast and mammalian cell models. caymanchem.comadipogen.com This discovery marked a pivotal point, establishing a distinct pharmacological action for chloroguanabenz separate from the primary antihypertensive effects of its parent compound.

Further research has solidified the role of chloroguanabenz as an inhibitor of protein aggregation. adipogen.comhellobio.com It has been shown to reduce the accumulation of pathogenic protein fragments in cellular models of Huntington's disease, a neurodegenerative disorder caused by polyglutamine expansion. caymanchem.comadipogen.comhellobio.com This has led to the exploration of chloroguanabenz and other chlorine-containing guanabenz derivatives as potential therapeutic tools for Huntington's disease and other related conditions. caymanchem.comadipogen.com

Table 2: Evolved Pharmacological Actions of Chloroguanabenz (acetate)

| Pharmacological Action | Research Finding | Investigated Disease Models |

| Antiprion Activity | Inhibits the formation of prions in yeast and mammalian cells. caymanchem.comadipogen.com | Prion diseases. caymanchem.com |

| Protein Aggregation Inhibition | Reduces the accumulation of pathogenic Huntingtin protein fragments. adipogen.comhellobio.com | Huntington's disease and other polyglutamine expansion diseases. caymanchem.comhellobio.com |

| Neuroprotection | Interferes with endoplasmic reticulum (ER) stress signaling. medchemexpress.com | Neurodegenerative disorders. patsnap.com |

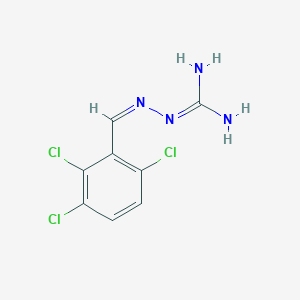

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl3N4 |

|---|---|

Molecular Weight |

265.5 g/mol |

IUPAC Name |

2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H7Cl3N4/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13/h1-3H,(H4,12,13,15)/b14-3- |

InChI Key |

KWXUKRVGAGSEKZ-BNNQUZSASA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Chloroguanabenz Acetate

Primary Molecular Targets and Ligand-Receptor Interactions

Alpha-Adrenergic Receptor Subtype Specificity and Binding Kinetics of Chloroguanabenz (acetate)

Chloroguanabenz is recognized as a selective alpha-2 (α2)-adrenergic receptor agonist. ahajournals.org These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and are involved in various physiological processes. wikipedia.org The α2-adrenergic receptor family comprises three subtypes: α2A, α2B, and α2C. nih.gov Guanabenz (B1672423), the parent compound of chloroguanabenz acetate (B1210297), exhibits a binding affinity order of α2A-AR > α2B-AR > α2C-AR. guidetopharmacology.org

The interaction of chloroguanabenz with α2-adrenergic receptors initiates a cascade of intracellular events. As an agonist, it mimics the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, which naturally bind to these receptors. wikipedia.org This binding event stabilizes a specific conformational state of the receptor, leading to the activation of associated G-proteins. nih.gov

A metabolite of guanabenz, 4-hydroxy guanabenz, also displays a high affinity for the α2-adrenoceptor, with a significantly lower affinity for the α1-adrenoceptor subtype. nih.gov Studies have shown that 4-hydroxy guanabenz acts as a partial agonist at the α2A-adrenoceptor. nih.gov In contrast, guanabenz itself behaves as a full agonist at this receptor subtype. nih.gov

| Compound | Receptor Subtype | Activity | EC50 Value |

| Guanabenz | α2A-Adrenoceptor | Full Agonist | 16.32 nM |

| 4-Hydroxy Guanabenz | α2A-Adrenoceptor | Partial Agonist | 316.3 nM |

| Brimonidine (Reference) | α2A-Adrenoceptor | Full Agonist | 11.5 nM |

Table 1: Agonist activity and potency of Guanabenz and its metabolite at the α2A-adrenoceptor. nih.gov

Non-Adrenergic Molecular Interactions and Novel Binding Partners of Chloroguanabenz (acetate)

Beyond its well-documented interaction with adrenergic receptors, research has identified non-adrenergic binding partners for chloroguanabenz. A significant finding is its ability to interfere with the unfolded protein response (UPR), a cellular stress response pathway. plos.orgnih.gov Specifically, guanabenz has been shown to bind to a regulatory subunit of protein phosphatase 1 (PP1), known as PPP1R15A or GADD34. plos.orgcam.ac.uk This interaction disrupts the formation of the GADD34-PP1c complex. plos.org By doing so, guanabenz selectively inhibits the stress-induced dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). plos.orgnih.govnih.gov This action is crucial as it does not affect the related phosphatase PPP1R15B/CReP, highlighting the selectivity of guanabenz. cam.ac.uk

This targeted inhibition of GADD34-mediated dephosphorylation prolongs the phosphorylation of eIF2α, which in turn attenuates protein synthesis in stressed cells. plos.org This mechanism is believed to protect cells from the toxic accumulation of misfolded proteins, a hallmark of several diseases. plos.orgcam.ac.uk

Nuclear Receptor Modulation by Chloroguanabenz (acetate)

While direct, high-affinity binding of chloroguanabenz to nuclear receptors has not been extensively documented, its downstream effects on signaling pathways can indirectly influence the activity of these transcription factors. Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. wikipedia.org Upon activation, they act as transcription factors to regulate the expression of specific genes. nih.gov

The modulation of protein kinase activities and phosphorylation events by chloroguanabenz can impact the function of nuclear receptors. rbht.nhs.uk For instance, the phosphorylation status of glucocorticoid receptors (GRs) can regulate their nuclear localization and transcriptional activity. rbht.nhs.uk Given that chloroguanabenz influences protein kinase and phosphatase activities, it is plausible that it could indirectly modulate the function of nuclear receptors like GRs by altering their phosphorylation state or the phosphorylation of their associated proteins. rbht.nhs.uk However, direct evidence for chloroguanabenz-mediated modulation of specific nuclear receptors requires further investigation.

Downstream Signaling Pathways Modulation by Chloroguanabenz (acetate)

Regulation of Intracellular Second Messengers and Signal Transduction Cascades

The binding of chloroguanabenz to α2-adrenergic receptors triggers the activation of inhibitory G-proteins (Gi). ccjm.org This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govlecturio.com Consequently, intracellular levels of the second messenger cAMP decrease. nih.gov Second messengers are small intracellular molecules that transmit signals from receptors on the cell surface to target molecules inside the cell. derangedphysiology.com

The reduction in cAMP levels has widespread effects on cellular function, as cAMP is a key regulator of many processes through the activation of protein kinase A (PKA). lecturio.commdpi.com

In addition to the cAMP pathway, α2-adrenergic receptor activation can influence other signaling cascades. For instance, in certain cellular contexts, these receptors can couple to other G-proteins, potentially leading to the activation of phospholipase C (PLC). nih.gov PLC activation generates two other second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govnih.gov

Impact on Protein Kinase Activities and Phosphorylation Events

Chloroguanabenz exerts a significant influence on protein kinase activities and phosphorylation events, primarily through its modulation of the unfolded protein response (UPR). plos.org A key action of guanabenz is the inhibition of the GADD34-containing protein phosphatase 1 (PP1) complex, which leads to the sustained phosphorylation of eukaryotic translation initiation factor 2α (eIF2α). plos.orgnih.gov This prolonged phosphorylation is a critical regulatory event that reduces global protein synthesis, thereby alleviating the burden of misfolded proteins on the endoplasmic reticulum. plos.org

Studies have demonstrated that treatment with guanabenz increases the levels of phosphorylated eIF2α in various cell types, including fibroblasts and cardiac myocytes. plos.orgresearchgate.net This effect is specific, as guanabenz does not appear to affect the phosphorylation of other proteins like S6. researchgate.net The sustained phosphorylation of eIF2α can, in turn, influence downstream signaling pathways. For example, it can lead to the upregulation of activating transcription factor 4 (ATF4), a key transcription factor involved in the cellular stress response. mdpi.com

Cellular Effects and Functional Consequences Mediated by Chloroguanabenz (acetate)

Neurotransmitter Release Modulation and Synaptic Plasticity in Preclinical Models

While specific studies detailing chloroguanabenz's direct impact on neurotransmitter release and synaptic plasticity are not extensively available in the provided search results, its action as an α2-adrenergic receptor agonist provides a framework for its potential effects. targetmol.com α2-adrenergic receptors are primarily located presynaptically and their activation typically leads to a reduction in neurotransmitter release. This is a key mechanism for the antihypertensive and neuroprotective activities of its parent compound, guanabenz. targetmol.com

Neuroplasticity, the ability of the nervous system to reorganize its structure and function in response to stimuli, is a fundamental process for learning and memory. biomolther.orgmdpi.com It involves various structural and functional changes at the synaptic level, including long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The modulation of neurotransmitter release is a critical component of synaptic plasticity. biomolther.org In preclinical models, the study of synaptic plasticity often involves evaluating changes in synaptic density and structure. frontiersin.org Given that chloroguanabenz is a derivative of an α2-adrenoceptor agonist, it is plausible that it could modulate synaptic plasticity through its influence on neurotransmitter systems. targetmol.com Further preclinical studies are necessary to specifically elucidate the effects of chloroguanabenz on synaptic plasticity and neurotransmitter release dynamics. open-foundation.orgnih.gov

Protein Aggregation Modulation and Endoplasmic Reticulum Stress Response (UPR) Pathways

A significant area of research for chloroguanabenz is its ability to modulate protein aggregation and the cellular stress response pathways, particularly the Unfolded Protein Response (UPR). targetmol.comcaymanchem.comgoogleapis.com Protein aggregation is a complex process implicated in a variety of diseases, including neurodegenerative disorders. ijmedrev.comfrontiersin.org It involves the misfolding and self-association of proteins into aggregates that can be toxic to cells. core.ac.uk

Chloroguanabenz has demonstrated the ability to reduce the levels of both soluble and aggregated forms of mutant huntingtin protein in a cellular model of Huntington's disease. targetmol.comcaymanchem.com This suggests that chloroguanabenz can interfere with the process of protein aggregation. targetmol.comcaymanchem.com Furthermore, it is described as an antiprion agent, capable of inhibiting prion formation in both yeast and mammalian cell-based assays. targetmol.comcaymanchem.com Prions are infectious agents composed of misfolded proteins.

The mechanism by which chloroguanabenz modulates protein aggregation is linked to its effect on the UPR. googleapis.com While the precise interactions are still under investigation, it is believed to act on components of the UPR pathway to enhance the cell's ability to manage misfolded proteins, thereby reducing aggregation and promoting cell survival under stress conditions.

Table 1: Cellular Response to Protein Aggregation and ER Stress

| Cellular Process | Description | Role of Chloroguanabenz (acetate) |

| Protein Aggregation | Misfolded proteins clump together, potentially leading to cellular toxicity and disease. ijmedrev.comcore.ac.uk | Reduces levels of soluble and aggregated protein forms. targetmol.comcaymanchem.com |

| Endoplasmic Reticulum (ER) Stress | An imbalance between the protein folding load and capacity of the ER. mdpi.comfrontiersin.org | Believed to modulate the ER stress response to mitigate the effects of misfolded proteins. googleapis.com |

| Unfolded Protein Response (UPR) | A signaling pathway activated by ER stress to restore protein homeostasis. biomolther.orgreactome.org | Interacts with the UPR pathway to manage misfolded proteins. |

Ion Channel Activity Regulation by Chloroguanabenz (acetate)

The direct regulation of ion channel activity by chloroguanabenz is not well-documented in the provided search results. Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are fundamental to cellular processes like nerve impulses and muscle contraction. cusabio.comsynabs.be Their activity can be regulated by various factors, including voltage changes, ligand binding, and mechanical stress. cusabio.comsynabs.bewikipedia.org

While specific data on chloroguanabenz is lacking, the broader context of ion channel modulation provides a framework for potential mechanisms. Neuromodulators, for instance, can alter ion channel function through G-protein coupled receptor signaling cascades. frontiersin.org Given that chloroguanabenz is an α2-adrenergic receptor agonist, which are G-protein coupled receptors, it could indirectly influence ion channel activity through these pathways. targetmol.com For example, the trafficking of ion channels to and from the cell membrane can be rapidly altered to change cellular excitability, a process that can be under hormonal and second messenger control. plos.org

The regulation of ion channels is a complex field with ongoing research into their structure, function, and modulation in various physiological and pathological states. nih.govfaseb.orgscitechdaily.combiorxiv.org Future studies would be needed to determine if chloroguanabenz has any direct or indirect regulatory effects on specific ion channels.

Table 2: Overview of Ion Channel Regulation

| Regulatory Mechanism | Description | Potential Relevance to Chloroguanabenz (acetate) |

| Voltage Gating | Channels open or close in response to changes in membrane potential. cusabio.comsynabs.be | No direct evidence found. |

| Ligand Gating | Binding of a specific molecule (ligand) opens the channel. cusabio.comsynabs.be | As an α2-adrenergic agonist, it could indirectly influence ligand-gated channels via signaling cascades. targetmol.com |

| Mechanosensation | Channels respond to physical forces on the cell membrane. wikipedia.org | No direct evidence found. |

| Phosphorylation | Addition of a phosphate (B84403) group can alter channel activity. nih.gov | Potentially modulated through G-protein coupled receptor signaling. frontiersin.org |

Gene Expression and Protein Synthesis Alterations Induced by Chloroguanabenz (acetate)

Chloroguanabenz and its parent compound, guanabenz, have been shown to influence gene expression and protein synthesis, primarily through their interaction with stress response pathways. The UPR, for instance, involves significant transcriptional and translational regulation. reactome.org During ER stress, there is a global down-regulation of protein synthesis to reduce the load on the ER, while the transcription of genes encoding chaperones and other UPR-related components is increased. nih.govreactome.org

The ability of chloroguanabenz to modulate the UPR suggests it can indirectly alter the expression of a suite of genes involved in protein folding and degradation. googleapis.com This is a crucial aspect of its mechanism of action in combating the effects of protein misfolding and aggregation.

Furthermore, the concept of protein synthesis inhibition is a key mechanism for many compounds that slow cell growth. wikipedia.org While not its primary described function, compounds that interfere with ribosomal function can halt protein synthesis. wikipedia.orgnih.govdrugbank.com The regulation of protein synthesis is also a critical component of long-term memory formation, where protein synthesis inhibitors have been shown to impair this process. frontiersin.org

The alteration of gene expression is a fundamental cellular process that can be influenced by various factors, including environmental signals and the presence of specific molecules. nih.govelifesciences.orgunclineberger.orgdkfz.de The impact of chloroguanabenz on gene expression is likely tied to its role in cellular stress responses, leading to a modified transcriptional landscape that favors cell survival under adverse conditions.

Preclinical Pharmacological Characterization of Chloroguanabenz Acetate

In Vitro Pharmacological Profiling of Chloroguanabenz (acetate)

The in vitro assessment of chloroguanabenz (acetate) has primarily centered on its effects in cellular models relevant to neurodegenerative diseases characterized by protein aggregation.

Specific data from receptor binding assays, including affinity constants (such as Kᵢ or KᏧ) or potency values (IC₅₀ or EC₅₀) for chloroguanabenz (acetate) at various receptors, are not detailed in the currently available scientific literature. While it is described as a derivative of the α₂-adrenergic receptor agonist guanabenz (B1672423), its own receptor binding profile has not been publicly characterized. caymanchem.com

Functional assays have provided the core of the in vitro pharmacological profile for chloroguanabenz, identifying it as a potent inhibitor of protein aggregation. hellobio.comadipogen.comsapphirebioscience.com

Research has demonstrated that chloroguanabenz acts as an antiprion agent, effectively inhibiting the formation of prions in both yeast and mammalian cell-based assays. caymanchem.comsapphirebioscience.comtargetmol.com This activity points to a mechanism that interferes with the conformational changes that underlie prion propagation.

Furthermore, its activity has been explored in cellular models of other proteinopathies, such as Huntington's disease. In a key study utilizing a transiently transfected HEK293T cellular model, chloroguanabenz was shown to reduce the levels of both soluble and aggregated forms of a truncated, pathogenic fragment of the Huntingtin protein (Htt48). caymanchem.comhellobio.comsapphirebioscience.com This finding suggests that chloroguanabenz may have therapeutic potential for a range of diseases associated with polyglutamine expansion. hellobio.comadipogen.com

Interactive Table: In Vitro Functional Activity of Chloroguanabenz (acetate)

| Assay Type | Model System | Key Finding | Reference(s) |

| Prion Inhibition | Yeast-based assays | Inhibits prion formation | caymanchem.comsapphirebioscience.com |

| Prion Inhibition | Mammalian cell-based assays | Inhibits prion formation | caymanchem.comsapphirebioscience.com |

| Protein Aggregation | HEK293T cellular model of Huntington's Disease | Reduces levels of soluble and aggregated truncated Huntingtin (Htt48) | caymanchem.comhellobio.comsapphirebioscience.com |

There are no specific studies available in the reviewed literature that detail the inhibitory or activatory effects of chloroguanabenz (acetate) on particular enzymes.

In Vivo Pharmacological Investigations in Animal Models for Chloroguanabenz (acetate)

The translation of in vitro findings to in vivo animal models is a critical step in preclinical characterization. However, published data on this aspect for chloroguanabenz (acetate) is limited.

Specific investigations into the effects of chloroguanabenz (acetate) in rodent models focusing on physiological regulation, such as cardiovascular or neurological outcomes, have not been reported in the available scientific literature.

There is no information available in the public domain regarding preclinical studies of chloroguanabenz (acetate) conducted in non-rodent models.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

The identification of robust pharmacodynamic (PD) biomarkers is a critical step in the preclinical characterization of a therapeutic agent. For Chloroguanabenz, a derivative of guanabenz, these efforts have focused on biomarkers that provide evidence of target engagement and modulation of the downstream pathways associated with its mechanism of action. The primary mechanism of guanabenz involves the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. mdpi.comnih.gov Specifically, guanabenz is understood to target the stress-induced regulatory subunit of Protein Phosphatase 1 (PP1), known as PPP1R15A or GADD34. nih.govfrontiersin.org This interaction inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the attenuation of protein synthesis to allow cells more time to resolve protein folding stress. mdpi.comportlandpress.com

Pharmacodynamic biomarkers for Chloroguanabenz and its parent compound are therefore categorized based on their position in this signaling cascade: target engagement, proximal pathway modulation, and distal downstream effects.

| Biomarker Category | Biomarker | Description |

| Target Engagement | PPP1R15A (GADD34) | The direct molecular target. Assays measure the binding of the compound to this regulatory subunit or inhibition of the PPP1R15A-PP1 phosphatase complex. portlandpress.comnih.gov |

| Proximal Pharmacodynamic | Phosphorylated eIF2α (p-eIF2α) | The immediate downstream substrate. Inhibition of PPP1R15A-mediated dephosphorylation leads to a measurable increase in the levels of p-eIF2α. nih.govnih.gov |

| Distal Pharmacodynamic | Activating Transcription Factor 4 (ATF4) | A key transcription factor whose translation is selectively upregulated by increased p-eIF2α levels. mdpi.comnih.govresearchgate.net |

| Distal Pharmacodynamic | C/EBP Homology Protein (CHOP) | A pro-apoptotic transcription factor induced by ATF4 during prolonged ER stress. Its levels can indicate the cellular response to UPR modulation. frontiersin.orgresearchgate.net |

Validation of these biomarkers has been conducted in a variety of preclinical models, including both in vitro cell-based assays and in vivo animal models of disease. These studies have been essential for confirming the mechanism of action and establishing a clear link between drug exposure and biological effect.

In preclinical studies using hepatocellular carcinoma (HCC) cell lines, guanabenz acetate (B1210297) was shown to effectively increase the phosphorylation of eIF2α and the expression of ATF4. nih.gov These molecular changes were validated by Western blot analysis and were shown to be consistent with the effects observed following the direct knockdown of GADD34 using siRNA, providing strong evidence for the on-target activity of the compound. nih.gov Further studies in cultured neonatal rat cardiac myocytes demonstrated that guanabenz could antagonize the effects of ER stress-inducing agents. It prevented the increase in ER stress markers, including CHOP, and prolonged the phosphorylation of eIF2α, confirming its protective role and mechanism in a different cell type. researchgate.net

In vivo validation has been pursued in animal models of neurodegenerative diseases where protein misfolding is a key pathological feature. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS) (G93A mutant SOD1), administration of guanabenz led to a significant amelioration of the disease, which was accompanied by an enhanced phosphorylation of eIF2α in the spinal cords of the mice at the end-stage of the disease. nih.gov This finding directly linked the therapeutic benefit observed in vivo to the modulation of the key pharmacodynamic biomarker.

The table below summarizes key findings from preclinical validation studies.

| Preclinical Model | Biomarker(s) Measured | Key Findings | Reference(s) |

| Hepatocellular Carcinoma (HCC) Cell Lines | p-eIF2α, ATF4 | Guanabenz acetate treatment increased levels of p-eIF2α and ATF4, consistent with GADD34 inhibition. This was associated with apoptosis and autophagy. | nih.gov |

| Neonatal Rat Cardiac Myocytes | p-eIF2α, GRP78, CHOP | Guanabenz antagonized tunicamycin-induced ER stress, reducing CHOP and GRP78 levels while prolonging eIF2α phosphorylation. | researchgate.net |

| G93A mtSOD1 Transgenic Mice (ALS model) | p-eIF2α | Guanabenz treatment delayed disease onset and prolonged survival, which correlated with enhanced phosphorylation of eIF2α at end-stage. | nih.gov |

While these findings strongly support the UPR-modulating mechanism of guanabenz, some in vitro studies using purified recombinant proteins have questioned whether guanabenz directly disrupts the PPP1R15A-PP1 complex, suggesting the mechanism within a complex cellular environment may be more nuanced. elifesciences.orgnih.gov Nonetheless, the consistent modulation of p-eIF2α and its downstream effector ATF4 across multiple preclinical models validates their use as robust pharmacodynamic biomarkers for assessing the biological activity of Chloroguanabenz (acetate).

Synthetic Methodologies and Derivative Chemistry of Chloroguanabenz Acetate

Chemical Synthesis Pathways and Optimized Procedures for Chloroguanabenz (acetate)

The generation of research-grade Chloroguanabenz (acetate) involves precise chemical reactions and purification methods designed to ensure high purity and yield.

The synthesis of Chloroguanabenz is a multi-step process that requires careful planning and execution of various chemical reactions. vapourtec.com A common and logical approach involves the condensation of a substituted benzaldehyde (B42025) with an aminoguanidine (B1677879) derivative.

A plausible synthetic route is as follows:

Starting Materials : The synthesis typically begins with 2,3,6-trichlorobenzaldehyde (B1582093) and aminoguanidine hydrochloride.

Condensation Reaction : These two starting materials undergo a condensation reaction, often in an alcoholic solvent like ethanol. This reaction forms the characteristic imine (C=N) bond, resulting in the formation of the Chloroguanabenz free base, also known as Guanabenz (B1672423) (1-[(2,6-dichlorophenyl)methylene]aminoguanidine). This step is a foundational reaction in organic chemistry for creating imines from aldehydes and primary amines.

Salt Formation : The resulting Chloroguanabenz free base is then treated with acetic acid. This acid-base reaction forms the acetate (B1210297) salt, Chloroguanabenz (acetate), which often has improved solubility and stability characteristics compared to the free base.

Intermediate derivatization is a key strategy for creating a library of related compounds. The primary intermediate, 2,3,6-trichlorobenzaldehyde, can be chemically modified before the condensation step. For example, the number and position of the chlorine atoms on the benzene (B151609) ring can be altered, or they can be replaced with other functional groups (e.g., fluorine, methyl, methoxy (B1213986) groups). This allows for the systematic exploration of how different substituents on the phenyl ring affect the compound's biological activity. nih.gov

Table 1: Plausible Multi-Step Synthesis of Chloroguanabenz (acetate)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,3,6-Trichlorobenzaldehyde + Aminoguanidine Hydrochloride | Ethanol, Reflux | Chloroguanabenz (free base) |

| 2 | Chloroguanabenz (free base) | Acetic Acid | Chloroguanabenz (acetate) |

Achieving a high yield and purity is critical for producing research-grade material. Several techniques can be employed to optimize the synthesis of Chloroguanabenz (acetate).

Yield Optimization:

Stoichiometry Control : Carefully controlling the molar ratios of the reactants (2,3,6-trichlorobenzaldehyde and aminoguanidine) is essential. A slight excess of one reactant may be used to drive the reaction to completion, but large excesses can lead to side products and complicate purification.

Reaction Conditions : Optimizing temperature, reaction time, and solvent choice can significantly impact yield. For the condensation step, heating the reaction mixture (reflux) is typically required to overcome the activation energy barrier.

pH Adjustment : The condensation reaction is often pH-sensitive. Maintaining a slightly acidic pH can catalyze the reaction by protonating the aldehyde's carbonyl group, making it more electrophilic, while ensuring the aminoguanidine remains sufficiently nucleophilic.

Purity Enhancement:

Recrystallization : This is a primary method for purifying the final solid product. The crude Chloroguanabenz (acetate) is dissolved in a suitable hot solvent in which it is soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.

Chromatography : For very high purity requirements, column chromatography can be used. The crude product is passed through a stationary phase (like silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is used to separate the desired compound from any byproducts or unreacted starting materials based on differences in polarity and affinity for the stationary phase.

Purity Analysis : The purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). adipogen.com

Table 2: Optimization and Purification Strategies

| Technique | Purpose | Description |

|---|---|---|

| Stoichiometry Control | Yield Optimization | Adjusting molar ratios of reactants to maximize product formation. |

| Temperature/Time Control | Yield Optimization | Finding the optimal temperature and duration to ensure complete reaction without decomposition. |

| Recrystallization | Purity Enhancement | Separating the pure crystalline product from soluble impurities. |

| Column Chromatography | Purity Enhancement | Separating compounds based on differential adsorption to a stationary phase. |

Synthesis of Structural Analogues and Metabolites for Research Applications

To understand how Chloroguanabenz functions and to potentially develop improved compounds, researchers synthesize structural analogues and isotopically labeled versions.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. drugdesign.orgnih.gov By synthesizing and testing a series of structurally related analogues, researchers can identify the key chemical features (pharmacophores) responsible for the desired effect. drugdesign.orgnih.gov

For Chloroguanabenz, SAR studies would involve systematic modifications to its core structure:

Aromatic Ring Substitution : The trichlorophenyl ring is a key area for modification. Analogues can be synthesized by:

Varying the number of chlorine substituents (e.g., mono-, di-, or tetrachloro- derivatives).

Changing the position of the chlorine atoms on the ring.

Replacing the chlorine atoms with other halogens (Fluorine, Bromine) or with bioisosteric groups like trifluoromethyl (-CF₃) or cyano (-CN) groups to probe electronic and steric effects.

Guanidine (B92328) Group Modification : The basic guanidine group is critical for receptor interaction. Modifications could include:

Alkylation of the nitrogen atoms to explore steric hindrance.

Replacing the guanidine with other basic functional groups like amidine or biguanide (B1667054) to assess the importance of its specific hydrogen-bonding pattern and pKa.

Modification of the Imine Linker : The -CH=N- linker connecting the phenyl ring and the guanidine group can be altered. For example, it could be reduced to a more flexible -CH₂-NH- single bond to study the impact of conformational rigidity on activity.

Table 3: Design Strategies for Chloroguanabenz SAR Studies

| Structural Part | Modification Strategy | Rationale |

|---|---|---|

| Phenyl Ring | Vary number/position of Cl atoms | Investigate the impact of electronic and steric properties on receptor binding. |

| Phenyl Ring | Replace Cl with other halogens (F, Br) | Probe the effect of halogen size and electronegativity. |

| Guanidine Group | N-Alkylation or replacement with other basic groups | Determine the importance of specific hydrogen bond donors/acceptors and basicity. |

| Imine Linker | Reduction to an amine linker | Assess the role of conformational flexibility and electronic structure. |

Isotopic labeling is a technique used to track a molecule's journey through a biological system or a chemical reaction. wikipedia.org It involves replacing one or more atoms in the molecule with their isotope, which can be stable or radioactive. musechem.comnih.gov

Deuterium (B1214612) (²H) Labeling :

Purpose : Deuterium is a stable isotope of hydrogen. Replacing hydrogen with deuterium can be used in metabolic studies to determine which parts of the molecule are susceptible to enzymatic degradation. This replacement can sometimes slow down metabolism (a phenomenon known as the kinetic isotope effect), potentially improving the compound's pharmacokinetic profile. musechem.com

Methodology : Deuterium can be incorporated by using deuterated starting materials (e.g., deuterated 2,3,6-trichlorobenzaldehyde) in the synthesis or through hydrogen-deuterium exchange reactions on the final molecule under specific conditions.

Carbon (¹³C or ¹⁴C) Labeling :

Purpose : ¹³C is a stable isotope used in NMR and mass spectrometry studies to follow metabolic pathways. ¹⁴C is a radioactive isotope that is invaluable for quantitative drug metabolism and pharmacokinetic (DMPK) studies. By using ¹⁴C-labeled Chloroguanabenz, researchers can accurately measure its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies. europa.eu

Methodology : Carbon labeling is more complex and must be designed into the synthesis from the beginning. It requires the use of a starting material containing the carbon isotope at a specific position. For example, to label the carbon in the imine linker, one would need to start with ¹³C- or ¹⁴C-labeled 2,3,6-trichlorobenzaldehyde. The synthesis then proceeds as it would for the unlabeled compound. nih.gov

Table 4: Isotopic Labeling Strategies for Chloroguanabenz

| Isotope | Type | Common Application | Synthetic Method |

|---|---|---|---|

| Deuterium (²H) | Stable | Metabolic stability studies, Pharmacokinetics | Use of deuterated starting materials or H/D exchange reactions. |

| Carbon-13 (¹³C) | Stable | Mechanistic studies (NMR), Metabolite identification (MS) | Multi-step synthesis using a ¹³C-labeled precursor. |

| Carbon-14 (¹⁴C) | Radioactive | ADME studies, Quantitative whole-body autoradiography | Multi-step synthesis using a ¹⁴C-labeled precursor. europa.eu |

Structure Activity Relationship Sar Studies of Chloroguanabenz Acetate and Its Analogues

Correlation of Structural Features with Receptor Binding Affinity and Selectivity

The biological activity of Chloroguanabenz is intrinsically linked to its chemical architecture, primarily its interaction with α-adrenergic receptors. wikipedia.org As an α2-adrenergic agonist, its structure contains key pharmacophoric elements that dictate its binding affinity and selectivity. drugbank.comguidetopharmacology.org The primary structural components responsible for its activity are the dichlorinated phenyl ring and the aminoguanidine (B1677879) side chain. nih.gov

Structure-activity relationship studies have demonstrated that the specific positioning of the chlorine atoms on the phenyl ring is crucial for α2-adrenergic receptor agonism. researchgate.net Guanabenz (B1672423) itself features a 2,6-dichlorophenyl moiety. Research involving the synthesis of various analogues has shown that altering the substitution pattern on this ring can drastically change the compound's pharmacological profile. For instance, moving or replacing the chlorine atoms can lead to a significant loss of affinity for the α2-adrenergic receptor. nih.gov

A pivotal study that synthesized and tested a series of Guanabenz analogues revealed that it is possible to dissociate the compound's well-known α2-adrenergic agonist activity from other biological effects, such as antiprion activity. nih.gov This separation of activities underscores the potential for developing analogues with high selectivity for different biological targets. By modifying the guanidine (B92328) group or the positions of the chlorine atoms, derivatives have been created that retain potent antiprion properties while being completely devoid of any α2-adrenergic receptor agonist activity. researchgate.netnih.gov This indicates that the structural requirements for these two effects are distinct. While the 2,6-dichloro substitution is critical for antihypertensive action, other configurations allow for interaction with different cellular pathways. researchgate.net

Some analogues of related compounds, such as cirazoline, have been shown to act as either agonists or antagonists at the α2-adrenoreceptor depending on the nature of the phenyl substituent, further highlighting the role of the aromatic ring in determining the nature of the interaction with the receptor. nih.gov For certain imidazoline (B1206853) analogues, the highest potencies at α2-adrenergic receptors were observed for compounds bearing larger aromatic systems like biphenyl (B1667301) or naphthyl moieties, suggesting that the size and electronics of this part of the molecule are key determinants of binding affinity. researchgate.net

Table 1: Correlation of Structural Features with Biological Activity This table is generated based on qualitative findings from cited research and provides a conceptual overview.

| Structural Feature | Modification | Impact on α2-Adrenergic Agonism | Impact on Other Activities (e.g., Antiprion) | Reference |

|---|---|---|---|---|

| Phenyl Ring | 2,6-dichloro substitution | Essential for high affinity and agonist activity | Not strictly required; activity can be retained | nih.gov, researchgate.net |

| Shifting chlorine positions | Reduced or eliminated agonist activity | Activity can be retained or enhanced | nih.gov | |

| Replacing chlorine with fluorine | Loss of activity | Loss of activity | researchgate.net | |

| Guanidine Group | Modifications | Can eliminate agonist activity | Activity can be retained | nih.gov |

| Overall Structure | Introduction of larger aromatic systems (e.g., biphenyl) in related analogues | Can increase potency | Not specified | researchgate.net |

Impact of Substitutions on Molecular and Cellular Efficacy of Chloroguanabenz (acetate) Analogues

The therapeutic profile of Chloroguanabenz can be significantly altered through strategic chemical substitutions, leading to analogues with novel or modified molecular and cellular efficacy. These modifications can uncouple the compound's various biological activities, paving the way for more selective agents.

A key area of research has been the separation of the antiprion effects of Guanabenz from its α2-adrenergic activity. nih.gov This is particularly important because the antihypertensive effects mediated by the α2-adrenergic receptor would be an undesirable side effect if the compound were to be developed for neurodegenerative diseases. nih.gov Studies have successfully identified derivatives of Guanabenz that exhibit potent activity against both yeast and mammalian prions but have completely lost their ability to act as agonists at α2-adrenergic receptors. researchgate.netnih.gov For example, substitution of the chlorine at position 2 with a bromine, or creating a 3,4-dichloro analogue, resulted in compounds that retained antiprion efficacy while having no significant α2-adrenergic effect.

In a different therapeutic context, an extensive in-silico screening of over 10,000 Guanabenz analogues led to the identification of a potent derivative named PromISR-6. nih.gov This analogue was found to selectively activate the integrated stress response (ISR) and elicit sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This distinct cellular mechanism makes PromISR-6 effective at reducing mutant Huntingtin protein aggregates and promoting cell survival in a cellular model of Huntington's disease, showcasing a completely different therapeutic potential derived from the Guanabenz scaffold. nih.gov

Furthermore, Guanabenz acetate (B1210297) itself has been identified in high-throughput screening as a small molecule capable of dramatically enhancing the cellular uptake and gene-silencing efficacy of hydrophobically modified siRNAs (hsiRNAs). nih.gov This activity appears to be independent of its classical receptor targets and points to a role in modulating endosomal escape of oligonucleotides, a major barrier in RNA therapeutics. nih.gov This discovery opens up the possibility of designing Guanabenz analogues specifically optimized to act as delivery enhancers for nucleic acid-based drugs.

Table 2: Efficacy of Chloroguanabenz Analogues with Specific Substitutions This table summarizes the effects of specific chemical modifications on the cellular efficacy of Guanabenz analogues as reported in the literature.

| Compound | Structural Modification from Chloroguanabenz | Primary Molecular/Cellular Efficacy | α2-Adrenergic Agonist Activity | Reference |

|---|---|---|---|---|

| Chloroguanabenz (Guanabenz) | Parent Compound | α2-Adrenergic agonism, antiprion activity, enhances siRNA uptake | Yes | nih.gov, nih.gov |

| Analogue (Compound 6) | 2-bromo-6-chlorophenyl instead of 2,6-dichlorophenyl | Potent antiprion activity | No | nih.gov, researchgate.net |

| Analogue (Compound 7) | 3,4-dichlorophenyl instead of 2,6-dichlorophenyl | Potent antiprion activity | No | nih.gov, researchgate.net |

| PromISR-6 | Undisclosed proprietary structure | Selective activation of the Integrated Stress Response (ISR) | Predicted to be inactive | nih.gov |

Stereochemical Considerations in the Biological Activity of Chloroguanabenz (acetate)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology, often having a profound impact on a drug's interaction with chiral biological targets like receptors and enzymes. researchgate.net Many drugs are chiral and exist as enantiomers (non-superimposable mirror images), where one enantiomer (the eutomer) may be significantly more active or have a different pharmacological profile than the other (the distomer). researchgate.net

Chloroguanabenz itself is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Its structure is planar around the central double bond, which can lead to geometric isomers (E/Z isomers), but these are not typically discussed in the context of chiral interactions.

However, the principles of stereochemistry are highly relevant when considering the design and synthesis of analogues of Chloroguanabenz. Introducing chiral centers into the basic scaffold can lead to new compounds with potentially improved properties. The study of such chiral analogues provides insight into the spatial requirements of the target receptors or enzymes.

For example, a study on a series of novel carbonyl guanidine derivatives, which share the guanidine functional group with Chloroguanabenz, explored the role of stereochemistry directly. Researchers synthesized a chiral intermediate and resolved it to obtain the optically pure (R) and (S) enantiomers of the final compound. In that particular study, both the (R) and (S) isomers exhibited similar high-affinity binding to their target receptors (5-HT2B and 5-HT7). While in this case there was no significant stereoselectivity, the study exemplifies the importance of investigating stereochemical effects. In other drug classes, such separation of enantiomers often reveals that one is responsible for the therapeutic activity while the other might be inactive or contribute to side effects. researchgate.net

Therefore, while Chloroguanabenz is achiral, any drug discovery program based on its scaffold would need to consider the stereochemical implications of introducing chiral elements into new analogues to fully characterize their biological activity and potential for stereoselective interactions.

Analytical Methodologies for Research on Chloroguanabenz Acetate

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods are fundamental for separating and quantifying chloroguanabenz from complex biological matrices such as plasma and tissue homogenates derived from animal studies. These techniques offer the high sensitivity and specificity required for pharmacokinetic and metabolic research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of chloroguanabenz in biological fluids. filab.frnih.gov The development of a robust HPLC method involves several critical steps, including the optimization of the mobile phase, selection of a suitable stationary phase, and determination of the optimal detection wavelength.

Method development typically begins with selecting a reverse-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.netjapsonline.com The mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is then optimized to achieve a good separation of chloroguanabenz from endogenous components in the matrix. researchgate.netjapsonline.com For instance, a mobile phase consisting of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer can be effective. researchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve the desired separation. nih.govresearchgate.net

Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. japsonline.com Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of chloroguanabenz over a specific range. researchgate.netnih.gov

Accuracy: Determining the closeness of the measured values to the true values, often assessed through recovery studies by spiking known amounts of the compound into blank plasma. japsonline.com

Precision: Evaluating the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netscielo.br

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present. scielo.br

Sample preparation is a critical preceding step to HPLC analysis. This often involves protein precipitation using an organic solvent or liquid-liquid extraction to isolate chloroguanabenz from the biological matrix and minimize interference. nih.govjapsonline.com The use of an internal standard is also common practice to correct for variations during sample preparation and injection. nih.gov

Table 1: Illustrative HPLC Method Parameters for Chloroguanabenz Analysis

| Parameter | Example Condition |

| Column | Reverse-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 20 µL |

| Internal Standard | A structurally similar compound |

This table presents a hypothetical set of HPLC conditions and does not represent a specific validated method for chloroguanabenz.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the analysis of chloroguanabenz, particularly when high sensitivity and structural confirmation are required. etamu.edu This technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. etamu.edu

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). etamu.edu

For a compound like chloroguanabenz, which may not be sufficiently volatile or thermally stable, a derivatization step might be necessary prior to GC-MS analysis. This chemical modification would increase its volatility and improve its chromatographic behavior.

The resulting mass spectrum provides a unique fragmentation pattern for chloroguanabenz, acting as a "chemical fingerprint" that allows for its unambiguous identification. The retention time from the gas chromatograph and the specific mass spectrum together offer a high degree of confidence in the identification and quantification of the compound. rjptonline.org

Table 2: Key Stages in a GC-MS Analysis of Chloroguanabenz

| Stage | Description |

| Sample Preparation | Extraction from the biological matrix (e.g., plasma, tissue homogenate), followed by a potential derivatization step to increase volatility. |

| Injection | The prepared sample is injected into the gas chromatograph, where it is vaporized. |

| Separation | The vaporized sample is carried by an inert gas through a heated capillary column, separating chloroguanabenz from other components. |

| Ionization | As chloroguanabenz elutes from the column, it enters the mass spectrometer and is bombarded with electrons, causing ionization and fragmentation. |

| Detection | The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum. |

| Data Analysis | The retention time and the fragmentation pattern are used to identify and quantify chloroguanabenz. rjptonline.org |

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of newly synthesized or isolated batches of chloroguanabenz (acetate) for research purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules. creative-biolabs.comlibretexts.org It provides information about the chemical environment of specific atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org

For chloroguanabenz, ¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their spatial relationships. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about neighboring protons. Integration of the peak areas gives the relative number of protons corresponding to each signal. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the chloroguanabenz structure will give a distinct signal in the ¹³C NMR spectrum.

Together, 1D and 2D NMR experiments can be used to unambiguously assign the structure of chloroguanabenz and confirm its identity. researchgate.net NMR is also highly effective for assessing the purity of a research sample, as the presence of impurities would be indicated by additional peaks in the spectra.

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and to gain structural information about a molecule through its fragmentation pattern. neu.edu.trrsc.org In a typical mass spectrometer, a molecule is ionized to form a molecular ion (M+), and its mass-to-charge ratio is measured. neu.edu.tr This provides the exact molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the determination of the elemental composition of chloroguanabenz.

Furthermore, the energy of the ionization process can be increased to induce fragmentation of the molecular ion. neu.edu.tr The resulting fragment ions are also detected, creating a mass spectrum that is characteristic of the molecule's structure. rsc.org The fragmentation pattern provides valuable clues about the different functional groups and their connectivity within the chloroguanabenz molecule. Tandem mass spectrometry (MS/MS) can be employed to select a specific ion and fragment it further, providing even more detailed structural information. lcms.cz

In Vitro Assay Development for Mechanism-Based Research of Chloroguanabenz (acetate)

To investigate the molecular mechanisms underlying the biological effects of chloroguanabenz, the development of specific in vitro assays is essential. These assays allow researchers to study the compound's interaction with specific cellular targets and pathways in a controlled environment.

For example, if chloroguanabenz is hypothesized to inhibit a particular enzyme, an in vitro enzyme activity assay can be developed. This would typically involve incubating the purified enzyme with its substrate in the presence and absence of varying concentrations of chloroguanabenz and measuring the rate of product formation.

Cell-based assays are also crucial for understanding the mechanism of action. nih.gov For instance, if chloroguanabenz is thought to affect a specific signaling pathway, reporter gene assays can be utilized. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the reporter protein expression upon treatment with chloroguanabenz would indicate an effect on that pathway.

Another approach is the use of proteome-wide thermal shift assays, which can identify direct protein targets of a compound by measuring changes in protein thermal stability upon ligand binding. nih.gov The development of such mechanism-based assays is critical for moving beyond the phenomenological effects of chloroguanabenz and understanding its precise molecular interactions.

Investigational Preclinical Applications and Therapeutic Hypotheses for Chloroguanabenz Acetate

Potential in Neurological System Modulation based on Preclinical Findings

Preclinical research has pointed towards the potential of chloroguanabenz to modulate the nervous system, with a significant focus on its neuroprotective capabilities in models of debilitating neurodegenerative diseases.

Neuroprotective Strategies in Animal Models of Neurodegenerative Disorders (e.g., Huntington's disease, MS, ALS)

Chloroguanabenz has demonstrated promise as a neuroprotective agent in various animal models of neurodegenerative diseases by targeting mechanisms like protein aggregation. hellobio.com

In the context of Huntington's disease , a condition characterized by the aggregation of the mutant huntingtin protein, chloroguanabenz has been shown to reduce the accumulation of a pathogenic fragment of this protein in a cellular model. hellobio.com Animal models are crucial for studying Huntington's disease, with transgenic models like the R6/2 and Q175 mice being widely used to test the efficacy of new therapeutic agents. criver.comhdbuzz.net These models are genetically altered to replicate aspects of the human disease, including the progressive motor and cognitive deficits. criver.comhdbuzz.net

For Multiple Sclerosis (MS) , a demyelinating disease of the central nervous system, animal models like Experimental Autoimmune Encephalomyelitis (EAE) are standard for research. nih.govnih.govbiospective.com These models mimic the autoimmune and inflammatory aspects of MS. nih.govnih.gov In an in-vitro model relevant to MS, chloroguanabenz has been studied in interferon-gamma-injured rat oligodendrocytes co-cultured with neurons. googleapis.com The cuprizone (B1210641) model is another tool used to study demyelination and remyelination processes relevant to MS. biospective.comfrontiersin.org

In the field of Amyotrophic Lateral Sclerosis (ALS) , a fatal neurodegenerative disease affecting motor neurons, transgenic mouse models are pivotal. frontiersin.orgmdpi.com The SOD1-G93A transgenic mouse model, which expresses a mutated human gene associated with familial ALS, is a key model used in preclinical studies. mdpi.comcriver.comnih.gov Chloroguanabenz has been investigated in this specific in-vivo mouse model of ALS. googleapis.com Another significant model involves the TDP-43 protein, as its abnormal deposition is a hallmark of most ALS cases. frontiersin.orgcriver.com

Table 1: Preclinical Models for Investigating Chloroguanabenz in Neurodegenerative Disorders

| Disease Model | Specific Model | Key Pathological Feature Investigated | Reference |

|---|---|---|---|

| Huntington's Disease | Transiently transfected cellular model | Accumulation of pathogenic Huntingtin protein fragment | hellobio.com |

| Multiple Sclerosis | Interferon-gamma injured rat oligodendrocytes co-cultured with neurons (in vitro) | Demyelination and neuronal injury | googleapis.com |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A transgenic mice (in vivo) | Motor neuron degeneration | googleapis.com |

Modulation of Neuronal Function and Neurotransmission in Preclinical Studies

Beyond its neuroprotective potential, the acetate (B1210297) component of chloroguanabenz (acetate) may play a role in modulating neuronal function. Studies on acetate administration have shown effects on glutamatergic neurotransmission. nih.gov For instance, in a mouse model of pyruvate (B1213749) dehydrogenase deficiency, acetate administration enhanced glutamatergic synaptic transmission. nih.gov Furthermore, research on the central nucleus of the amygdala has indicated that acetate can increase neuronal excitability, at least in part, through the activation of NMDA receptors. nih.gov This suggests a potential mechanism by which chloroguanabenz (acetate) could influence neuronal signaling and function.

Exploration in Cardiovascular System Regulation in Animal Models

The parent compound of chloroguanabenz, guanabenz (B1672423), is known for its effects on the cardiovascular system. While specific preclinical studies on chloroguanabenz's cardiovascular effects are less detailed in the provided results, the broader class of compounds to which it belongs has been studied in various animal models of cardiovascular disease. nih.govrevespcardiol.orgmdpi.com Animal models are essential for understanding the complex pathophysiology of cardiovascular conditions like hypertension and atherosclerosis. nih.govnih.gov Rodents, particularly rats and mice, are the most commonly used models in cardiovascular research due to the availability of genetically modified strains that can mimic human diseases. mdpi.com For example, the spontaneously hypertensive rat (SHR) is a well-established model for studying hypertension. nih.gov The investigation of chloroguanabenz in such models could provide insights into its potential cardiovascular effects. googleapis.com

Hypothesized Roles in Other Biological Systems Based on Molecular Targets and Preclinical Data

The molecular targets of chloroguanabenz and its analogs suggest potential roles in other biological systems. A key hypothesized mechanism is the inhibition of PPP1R15A, which could ameliorate diseases associated with protein misfolding, known as proteopathies. google.com This extends the potential therapeutic utility to a broader range of disorders characterized by the accumulation of misfolded proteins and endoplasmic reticulum stress. google.com Furthermore, the acetate component can be metabolized to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle in the brain, suggesting a role in cerebral energy metabolism. nih.gov This could have implications for conditions with dysfunctional brain metabolism.

Combination Studies with Other Investigational Agents in Preclinical Models

The potential for combination therapies involving chloroguanabenz has been considered in preclinical contexts. For instance, the study of beneficial combinations may be guided by understanding the compound's primary mechanisms of action. googleapis.com While specific preclinical combination studies with chloroguanabenz are not extensively detailed in the provided search results, the principle of combining agents is a common strategy in preclinical research. For example, studies have evaluated the combination of other investigational agents, like 9-chloro-2-methylellipticinium acetate, with conventional anticancer drugs in brain tumor xenograft models. nih.gov This approach could be hypothetically applied to chloroguanabenz to enhance its therapeutic effects or target multiple pathological pathways in complex diseases.

Future Research Directions and Unexplored Avenues for Chloroguanabenz Acetate

Elucidation of Novel Molecular Targets and Off-Target Interactions

A primary focus of future research should be the comprehensive identification of all molecular targets of Chloroguanabenz. Although its interaction with the α2-adrenergic receptor is known, evidence suggests its therapeutic effects, particularly in the context of protein misfolding diseases, may be independent of this receptor. google.com Research indicates that guanabenz (B1672423), and by extension Chloroguanabenz, can rescue cells from endoplasmic reticulum (ER) stress through a mechanism that does not involve the α2-adrenergic receptor. google.com This points to the existence of other, as yet uncharacterized, molecular targets.

The concept of "off-target" effects, where a drug interacts with unintended molecules, is crucial in this context. dentalcare.comfrontiersin.org While often associated with adverse effects, these interactions can also contribute to therapeutic efficacy. icr.ac.uk A thorough investigation into the off-target interactions of Chloroguanabenz could reveal novel signaling pathways and cellular processes it modulates. googleapis.complos.org Computational screening methods, coupled with large-scale protein binding assays, have proven effective in identifying such interactions for other drugs and could be applied to Chloroguanabenz. icr.ac.uk Understanding this broader "polypharmacology" is essential for a complete picture of its mechanism of action and for identifying potential new therapeutic applications. google.comicr.ac.uk

Table 1: Potential Areas for Investigating Novel Molecular Interactions of Chloroguanabenz

| Research Area | Description | Potential Methodologies |

|---|---|---|

| Target Deconvolution | Identification of primary and secondary binding partners of Chloroguanabenz. | Affinity chromatography-mass spectrometry, chemical proteomics, yeast two-hybrid screening. |

| Off-Target Profiling | Systematic screening against a broad panel of receptors, enzymes, and ion channels. | Radioligand binding assays, enzymatic assays, electrophysiological recordings. |

| Pathway Analysis | Elucidation of signaling pathways affected by Chloroguanabenz, independent of its known targets. | Phosphoproteomics, kinome profiling, reporter gene assays. |

| Computational Modeling | In silico prediction of potential off-target interactions based on chemical structure. | Molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies. |

Advanced Preclinical Models for Mechanistic Studies of Chloroguanabenz (acetate)

To delve deeper into the mechanisms of Chloroguanabenz, the use of advanced preclinical models is indispensable. nih.gov While traditional 2D cell cultures have been valuable, they often fail to replicate the complexity of a whole organism. nih.gov Future research should leverage more sophisticated systems that better mimic human physiology and disease states.

Genetically engineered mouse (GEM) models and patient-derived xenografts (PDX) offer powerful platforms for in vivo studies. cancer.gov These models can be engineered to represent specific diseases, allowing for the evaluation of Chloroguanabenz's efficacy in a more relevant biological context. cancer.gov Furthermore, humanized mouse models, where human cells or tissues are transplanted into immunodeficient mice, provide a promising avenue for studying the compound's effects on human-specific targets and pathways. dovepress.com

In the realm of in vitro research, the shift towards three-dimensional (3D) culture systems, such as organoids and spheroids, is crucial. nih.gov These models recapitulate the cellular architecture and microenvironment of tissues more faithfully than 2D cultures. nih.gov "Organ-on-a-chip" technology, which involves creating microfluidic devices that simulate the functions of human organs, represents a particularly exciting frontier for preclinical drug testing and mechanistic studies. nih.gov

Table 2: Advanced Preclinical Models for Chloroguanabenz Research

| Model Type | Description | Potential Applications |

|---|---|---|

| Genetically Engineered Mouse (GEM) Models | Mice with specific genetic modifications to mimic human diseases. | Studying the efficacy of Chloroguanabenz in specific cancer types or neurodegenerative disorders. cancer.gov |

| Patient-Derived Xenografts (PDX) | Tumors from human patients are implanted into immunodeficient mice. | Assessing the personalized response to Chloroguanabenz in a heterogeneous cancer population. cancer.gov |

| Humanized Mouse Models | Mice with a reconstituted human immune system or transplanted human tissues. | Investigating the immunomodulatory effects of Chloroguanabenz and its impact on human-specific cellular processes. dovepress.com |

| 3D Organoids and Spheroids | Self-organizing 3D cell cultures that mimic the structure and function of organs. | High-throughput screening of Chloroguanabenz and its analogues; studying its effects on cell-cell interactions and tissue-level responses. nih.gov |

| Organ-on-a-Chip | Microfluidic devices that simulate the physiological functions of organs. | Mechanistic studies of Chloroguanabenz's effects on specific organ systems in a controlled environment. nih.gov |

Development of Next-Generation Analogues for Enhanced Specificity and Efficacy in Research

The development of novel analogues based on the core structure of Chloroguanabenz is a promising avenue for future research. google.com By systematically modifying its chemical structure, it may be possible to create next-generation compounds with improved properties. nih.gov The goal of such medicinal chemistry efforts would be to enhance the specificity for desired targets while minimizing off-target interactions that could lead to undesirable effects. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. This information can then be used to design analogues with optimized potency and selectivity. For instance, research on guanabenz has already explored how different substitutions on the aryl group influence its pharmacological activity. google.com

Integration of Omics Technologies in Mechanistic Research of Chloroguanabenz (acetate)

The application of "omics" technologies offers a powerful, unbiased approach to understanding the system-wide effects of Chloroguanabenz. frontiersin.orgmdpi.comnih.gov These high-throughput methods can generate vast amounts of data on the global changes occurring within a biological system in response to the compound. researchgate.net Integrating data from multiple omics platforms can provide a more holistic view of its mechanism of action. researchgate.netnih.gov

Genomic and Transcriptomic Insights into Gene Expression Modulation

Genomic and transcriptomic analyses can reveal how Chloroguanabenz influences gene expression. nih.govnih.gov Techniques like RNA sequencing (RNA-seq) can provide a comprehensive snapshot of the entire transcriptome, identifying genes that are upregulated or downregulated in response to treatment. cancer.gov This can help to pinpoint the cellular pathways that are most affected by the compound.

Spatial transcriptomics is an emerging technology that adds a new dimension to this analysis by mapping gene expression changes to their specific locations within a tissue. 10xgenomics.com This can be particularly useful for understanding how Chloroguanabenz affects different cell types within a complex tissue microenvironment. By identifying the gene expression signatures associated with Chloroguanabenz treatment, researchers can gain valuable insights into its molecular mechanisms and potentially identify biomarkers of its activity. nih.gov

Proteomic and Metabolomic Profiling in Preclinical Systems

Proteomics and metabolomics provide complementary information to genomics and transcriptomics by analyzing the downstream products of gene expression. plos.orgnih.govmdpi.comfrontiersin.org Proteomic profiling can identify changes in the levels of thousands of proteins, as well as post-translational modifications, which can significantly alter their function. rsc.org This can reveal the specific enzymes, signaling proteins, and structural components that are impacted by Chloroguanabenz.

Metabolomic analysis, on the other hand, focuses on the small molecules (metabolites) that are the substrates and products of enzymatic reactions. rsc.org By profiling the metabolome, researchers can gain a functional readout of the cellular state and identify metabolic pathways that are perturbed by Chloroguanabenz. nih.gov The integrated analysis of proteomic and metabolomic data can provide a detailed picture of the cellular response to the compound, from changes in protein expression to alterations in metabolic flux. plos.orgfrontiersin.org

Q & A

Q. What ethical considerations apply to in vivo studies involving chloroguanabenz (acetate)?

- Methodological Answer :

- Regulatory Compliance : Follow IACUC protocols for animal welfare, including dose optimization to minimize suffering .

- Data Transparency : Disclose conflicts of interest and raw data in repositories like Figshare or Zenodo .

- Citation Integrity : Use reference managers (EndNote, Zotero) to avoid plagiarism and attribute prior work correctly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.